5-amino-1-(2,5-dimethylbenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-11-5-6-12(2)13(8-11)10-22-16(18)15(20-21-22)17(23)19-9-14-4-3-7-24-14/h3-8H,9-10,18H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIHHICWBOPXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Amino-1-(2,5-dimethylbenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a novel compound that belongs to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and its possible therapeutic applications. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its ability to interact with biological targets through various mechanisms. The presence of the thiophenyl and dimethylbenzyl substituents may enhance its lipophilicity and bioavailability.
Molecular Formula: C14H16N4O1S
Molecular Weight: 284.36 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. The triazole moiety can act as a bioisostere for other heterocycles, allowing it to mimic the biological activity of various compounds.
Antiparasitic Activity
One of the most significant findings regarding this compound is its activity against Trypanosoma cruzi, the causative agent of Chagas' disease. In a study focusing on optimizing triazole derivatives, it was found that compounds with a similar structure demonstrated promising antiparasitic effects:
| Compound | Activity (pEC50) | Selectivity | Remarks |
|---|---|---|---|
| This compound | >6 | >100-fold over VERO and HepG2 cells | Significant suppression of parasite burden in mouse model |
The optimization process highlighted the importance of peripheral substituents on the core structure for enhancing potency and selectivity against T. cruzi .
Inhibition Studies
In vitro studies have shown that this compound exhibits inhibitory effects on certain enzymes relevant to metabolic pathways in parasites. The mechanism involves binding interactions that prevent substrate access or enzyme activity.
Case Studies
Case Study 1: Efficacy Against Chagas Disease
In a phenotypic screening study involving infected VERO cells, this compound was tested alongside standard treatments. The results indicated a marked reduction in intracellular parasite load compared to controls.
Case Study 2: Structure–Activity Relationship (SAR) Analysis
A series of modifications were made to assess the impact of different substituents on biological activity. The SAR analysis revealed that modifications leading to increased hydrophobicity correlated with enhanced antiparasitic activity .
Scientific Research Applications
-
Antiparasitic Activity :
- A significant area of research involves the compound's effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have demonstrated that derivatives of 5-amino-1,2,3-triazole-4-carboxamide exhibit improved potency and metabolic stability compared to existing treatments like benznidazole and nifurtimox. In particular, a novel hit series was identified through phenotypic screening against infected VERO cells, leading to compounds that showed significant suppression of parasite burden in mouse models .
-
Antimicrobial Properties :
- The triazole ring structure is known for its antimicrobial properties. Research indicates that modifications to the triazole core can enhance the antibacterial activity against various pathogens. The introduction of different substituents has been shown to affect the compound's efficacy and selectivity .
-
Potential in Cancer Therapy :
- Emerging studies suggest that triazole derivatives can interact with cancer cell pathways. The structural diversity offered by 5-amino-1-(2,5-dimethylbenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide may lead to compounds with selective cytotoxicity towards cancer cells while sparing normal cells .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural variations in similar compounds involve modifications to:
- Benzyl substituents (e.g., 2-chlorobenzyl, 4-methylphenyl, diethoxymethylbenzyl).
- Carboxamide side chains (e.g., thiophen-2-ylmethyl, 2,4-dimethoxyphenyl).
Table 1: Structural and Molecular Comparison
Key Research Findings and Gaps
- Anticancer Potential: Structural analogs with halogenated aryl groups show promise, suggesting the target compound’s dimethylbenzyl group warrants testing in cancer models .
- Structural Data: No crystallographic studies are reported for the target compound, though SHELX-based refinement methods are widely used for related triazoles .
Q & A
Q. What are the common synthetic routes for 5-amino-1-(2,5-dimethylbenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. For example:
- Triazole formation : Reacting a propargyl-substituted precursor (e.g., 2,5-dimethylbenzyl azide) with an alkyne-functionalized intermediate under Cu(I) catalysis .
- Carboxamide coupling : Activating the carboxylic acid group (e.g., using EDCI/HOBt) and reacting with thiophen-2-ylmethylamine to form the amide bond .
Yields vary (57–75% for analogous compounds), with purification via column chromatography or recrystallization .
Q. How is the compound characterized to confirm structural integrity?
Key analytical methods include:
- 1H/13C NMR : To verify substituent positions (e.g., methylbenzyl protons at δ 2.2–2.4 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 400–450) confirm molecular weight .
- IR spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and triazole C-N stretches (~1450 cm⁻¹) .
Advanced Research Questions
Q. How can low yields in triazole-carboxamide synthesis be addressed?
Low yields (e.g., 3–6% in similar syntheses) often arise from steric hindrance or competing side reactions. Optimization strategies:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Catalyst tuning : Use Cu(I) complexes with ligands (e.g., TBTA) to enhance regioselectivity in CuAAC .
- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., from 6% to 25% in analogous thiadiazole syntheses) .
Q. What methodologies are used to analyze contradictory bioactivity data in triazole derivatives?
For example, if antimicrobial activity varies across studies:
- Dose-response assays : Establish IC50 values under standardized conditions (e.g., 24–48 hr incubation) .
- Structural analogs : Compare with compounds like N-(5-(3-chlorobenzyl)-thiazol-2-yl)acrylamides, where electron-withdrawing groups (Cl, F) enhance activity .
- Molecular docking : Identify binding interactions with targets (e.g., C. albicans CYP51) to rationalize discrepancies .
Q. How can reaction mechanisms for triazole-carboxamide interactions with biological targets be elucidated?
Advanced approaches include:
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) with enzymes like cyclooxygenase-2 .
- DFT calculations : Model hydrogen-bonding interactions between the triazole NH and protein active sites .
- Fluorescence quenching assays : Track conformational changes in target proteins upon ligand binding .
Methodological Challenges and Solutions
Q. How to resolve overlapping signals in NMR spectra due to aromatic substituents?
For compounds with thiophene and benzyl groups:
- 2D NMR (HSQC, HMBC) : Assign cross-peaks between protons and carbons (e.g., correlating thiophene C-H with adjacent substituents) .
- Deuterated solvents : Use DMSO-d6 to sharpen split signals from methyl groups .
Q. What purification techniques are optimal for isolating polar triazole-carboxamides?
- Reverse-phase HPLC : Effective for separating polar analogs (e.g., using C18 columns with acetonitrile/water gradients) .
- Ion-exchange chromatography : Useful for charged intermediates (e.g., protonated amines) .
Critical Analysis of Contradictory Evidence
- Variable bioactivity : Discrepancies in antimicrobial potency may stem from differences in bacterial strains or assay protocols (e.g., broth microdilution vs. disk diffusion) .
- Synthetic yields : Low yields (e.g., 3%) in some studies vs. optimized protocols (75%) highlight the impact of reaction conditions (catalyst, solvent).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
